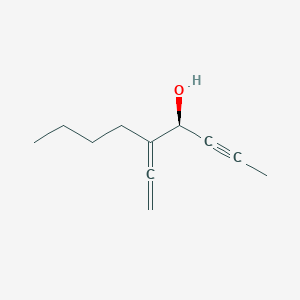
2-Nonyn-4-ol, 5-ethenylidene-, (4S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nonyn-4-ol, 5-ethenylidene-, (4S)- is a chemical compound known for its unique structure and properties It is a derivative of nonyne, featuring a hydroxyl group and an ethenylidene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nonyn-4-ol, 5-ethenylidene-, (4S)- typically involves the reaction of nonyne with specific reagents to introduce the hydroxyl and ethenylidene groups. One common method is the Diels-Alder reaction, where butadiene reacts with cyclopentadiene to form the bicyclic structure, followed by further functionalization to introduce the hydroxyl and ethenylidene groups .
Industrial Production Methods
Industrial production of this compound often involves the use of nickel- and palladium-based catalyst systems. These catalysts facilitate the oligomerization and polymerization of the precursor compounds, allowing for the production of 2-Nonyn-4-ol, 5-ethenylidene-, (4S)- with high molecular weight and controlled properties .
Chemical Reactions Analysis
Types of Reactions
2-Nonyn-4-ol, 5-ethenylidene-, (4S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The ethenylidene group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, saturated alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Nonyn-4-ol, 5-ethenylidene-, (4S)- has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers with unique properties, such as high glass transition temperatures and chemical resistance.
Materials Science: The compound is utilized in the development of advanced materials, including membranes for gas separation and proton-conducting membranes for fuel cells.
Biology and Medicine:
Mechanism of Action
The mechanism of action of 2-Nonyn-4-ol, 5-ethenylidene-, (4S)- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The ethenylidene group can participate in π-π interactions and other non-covalent interactions, affecting the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
5-Ethylidene-2-norbornene: A similar compound used in polymer chemistry with a rigid bicyclic structure.
5-Vinyl-2-norbornene: Another related compound with applications in gas-transport properties and polymer synthesis.
Uniqueness
2-Nonyn-4-ol, 5-ethenylidene-, (4S)- is unique due to its combination of a hydroxyl group and an ethenylidene substituent, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various scientific fields .
Properties
CAS No. |
651020-94-9 |
|---|---|
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
InChI |
InChI=1S/C11H16O/c1-4-7-9-10(6-3)11(12)8-5-2/h11-12H,3-4,7,9H2,1-2H3/t11-/m0/s1 |
InChI Key |
MCMYHQLPSJYKMU-NSHDSACASA-N |
Isomeric SMILES |
CCCCC(=C=C)[C@H](C#CC)O |
Canonical SMILES |
CCCCC(=C=C)C(C#CC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















